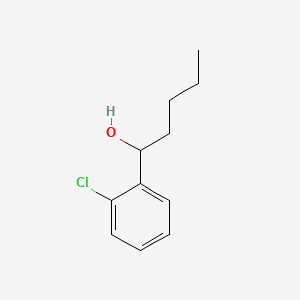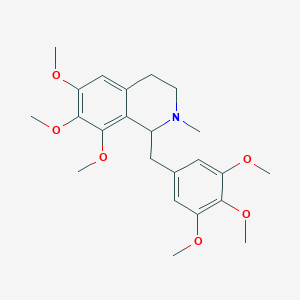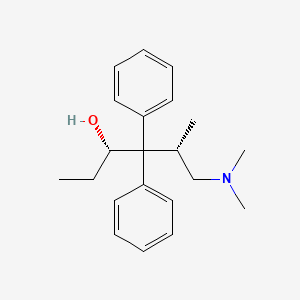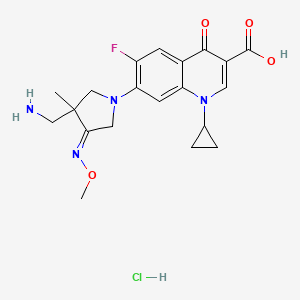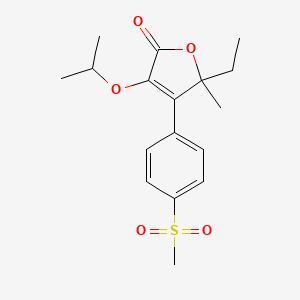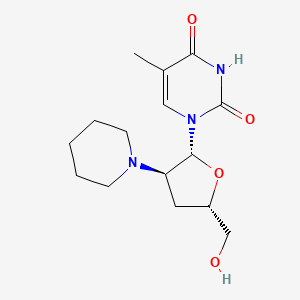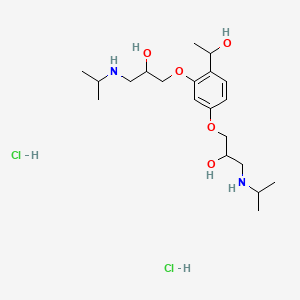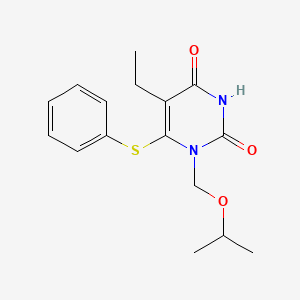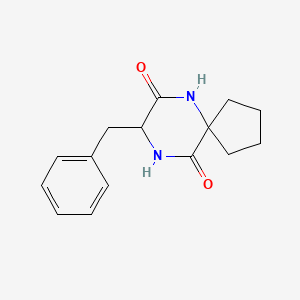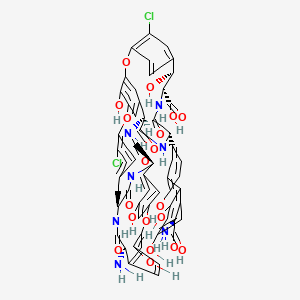
L-Tyrosine, (2S)-2-(3,4-dihydroxyphenyl)glycyl-3-chloro-D-tyrosyl-(2S)-2-(3,5-dihydroxyphenyl)glycyl-(2R)-2-(3,4,5-trihydroxyphenyl)glycyl-(2R-(2'-((R)-aminocarboxymethyl)-4',6,6'-trihydroxy(1,1'-biphenyl)-3-yl)glycyl-3-chloro-beta-hydroxy-, cyclic(13-3),(2-43),(45-64)-triether, (betaR)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine, (2S)-2-(3,4-dihydroxyphenyl)glycyl-3-chloro-D-tyrosyl-(2S)-2-(3,5-dihydroxyphenyl)glycyl-(2R)-2-(3,4,5-trihydroxyphenyl)glycyl-(2R-(2’-(®-aminocarboxymethyl)-4’,6,6’-trihydroxy(1,1’-biphenyl)-3-yl)glycyl-3-chloro-beta-hydroxy-, cyclic(13-3),(2-43),(45-64)-triether, (betaR)- is a complex organic compound with multiple functional groups, including hydroxyl, amino, and carboxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of L-Tyrosine derivatives, followed by the introduction of various functional groups through reactions such as chlorination, hydroxylation, and glycosylation. Each step requires precise control of temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer, neurodegenerative disorders, and metabolic conditions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor, receptor agonist, or signaling molecule. The exact mechanism depends on the specific functional groups and their interactions with biological molecules.
類似化合物との比較
Similar Compounds
L-Tyrosine: A simpler form of the compound with fewer functional groups.
D-Tyrosine: The enantiomer of L-Tyrosine with different biological activity.
3,4-Dihydroxyphenylalanine (DOPA): A related compound with similar hydroxyl groups.
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.
特性
分子式 |
C58H47Cl2N7O19 |
|---|---|
分子量 |
1216.9 g/mol |
IUPAC名 |
(1S,18S,19S,22S,25S,28R,40R)-40-amino-22-[3-[2-[(S)-amino(carboxy)methyl]-4,6-dihydroxyphenyl]-4-hydroxyphenyl]-5,15-dichloro-18,31,36,49-tetrahydroxy-21,24,27,41,43-pentaoxo-7,13,34-trioxa-20,23,26,42,44-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.135,39.010,25]henpentaconta-3,5,8(49),9,11,14,16,29,31,33(46),35,37,39(45),47,50-pentadecaene-19-carboxylic acid |
InChI |
InChI=1S/C58H47Cl2N7O19/c59-32-9-21-1-7-38(32)85-41-16-26-17-42(51(41)74)86-39-8-4-24(14-33(39)60)50(73)49(58(82)83)67-54(77)46(23-3-5-35(70)30(13-23)43-31(45(62)57(80)81)19-28(69)20-37(43)72)65-56(79)48(26)66-55(78)47-25-11-27(68)18-29(12-25)84-40-15-22(2-6-36(40)71)44(61)53(76)63-34(10-21)52(75)64-47/h1-9,11-20,34,44-50,68-74H,10,61-62H2,(H,63,76)(H,64,75)(H,65,79)(H,66,78)(H,67,77)(H,80,81)(H,82,83)/t34-,44+,45-,46-,47+,48-,49-,50-/m0/s1 |
InChIキー |
CJJWCJKJZRLQSN-RQNVSQEOSA-N |
異性体SMILES |
C1[C@H]2C(=O)N[C@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@H](C(=O)N2)N)O)O)C(=O)N[C@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@@H]([C@H](NC(=O)[C@@H](NC5=O)C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@@H](C(=O)O)N)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
正規SMILES |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C(NC(=O)C(NC5=O)C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(C(=O)O)N)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
